
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic compound that belongs to the thiomorpholine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the amino and chloro substituents on the phenyl ring. One common method involves the use of propargyl bromide in the presence of a base such as cesium carbonate in acetone at room temperature, followed by oxidation of the sulfur group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce various functional groups .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound may also interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A structurally related compound with an oxygen atom instead of sulfur. It is used as a solvent and in the synthesis of pharmaceuticals.
Thiomorpholine: The parent compound of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide, with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both amino and chloro substituents on the phenyl ring, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H13ClN2O2S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
3-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)aniline |
InChI |
InChI=1S/C10H13ClN2O2S/c11-8-2-1-3-9(12)10(8)13-4-6-16(14,15)7-5-13/h1-3H,4-7,12H2 |
Clé InChI |
CIUYWCDCBYLEJO-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


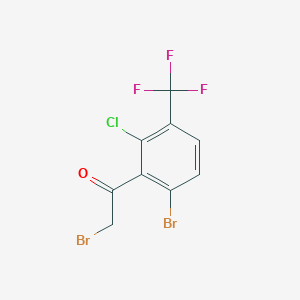

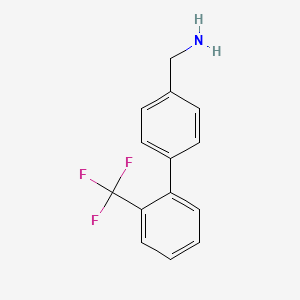
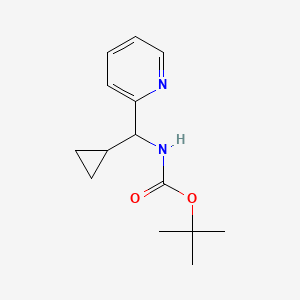
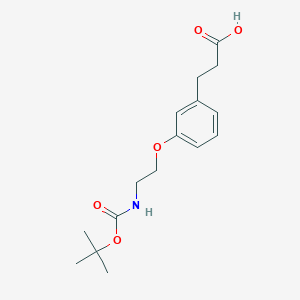
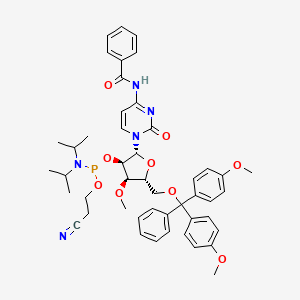
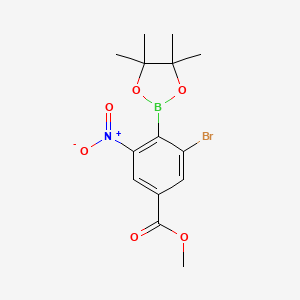
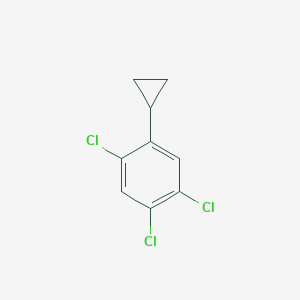
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)


